2,8-Dichloroquinazoline

説明

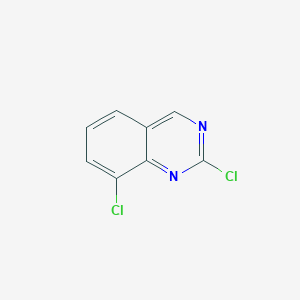

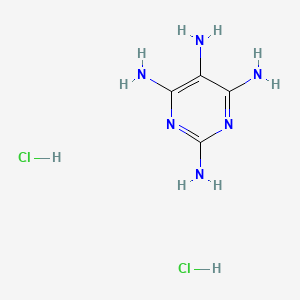

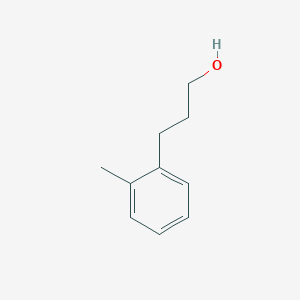

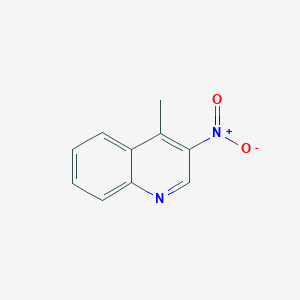

2,8-Dichloroquinazoline is a chemical compound with the molecular formula C8H4Cl2N2 . It is used in various chemical reactions and has a molecular weight of 199.04 .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, an n-butanol solution of this compound and 3-aminoacetoanilide was stirred at 110°C for 3 hours . The solvent was then distilled off under reduced pressure, and the residue was purified by silica gel chromatography .Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms . It also has two chlorine atoms attached to the 2nd and 8th positions of the quinazoline ring .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 199.04 and is stored in an inert atmosphere at 2-8°C .科学的研究の応用

Synthetic Methodologies and Building Blocks 2,8-Dichloroquinazoline serves as a crucial intermediate in synthetic organic chemistry, facilitating the construction of complex molecular architectures. The utility of this compound in palladium-catalyzed amination reactions has been demonstrated, showing selectivity and efficiency in forming aminated products with adamantane-containing amines. This selectivity is especially pronounced compared to its isomers, making it a valuable building block for synthesizing biologically active compounds and novel materials (Abel et al., 2013).

Chemosensors and Fluorescent Probes this compound derivatives have found applications as chemosensors, particularly in the detection of heavy metals like mercury. A study reported a rhodamine derivative incorporating this compound that acted as a selective fluorescent chemosensor for Hg²⁺. This chemosensor exhibited significant fluorescence enhancement and colorimetric change upon binding to Hg²⁺, demonstrating high specificity and potential for practical applications in environmental monitoring and biological systems (Wang et al., 2014).

Antimalarial Research In the realm of medicinal chemistry, derivatives of this compound have been explored for their antimalarial properties. Research involving N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines synthesized from this compound has shown general antimalarial activity. This highlights the potential of this compound derivatives in contributing to the development of new antimalarial agents, although further evaluation is needed to ascertain their clinical viability (Elslager et al., 1981).

Safety and Hazards

The safety data sheet for 2,8-Dichloroquinazoline indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Therefore, it is recommended to avoid breathing dust or fumes, to wear protective gloves and eye protection, and to wash hands thoroughly after handling .

作用機序

- 2,8-Dichloroquinazoline is a compound designed as a DNA intercalator. It primarily targets DNA and topoisomerase II (Topo II) .

- Topo II is an essential enzyme involved in DNA replication, transcription, and repair. It helps manage DNA supercoiling by introducing transient double-strand breaks and resealing them .

- DNA Intercalation : this compound intercalates into the DNA double helix. This process causes significant changes in DNA structure, including elongation, stiffness, and alterations in the helix twist angle .

- Topo II Inhibition : The compound inhibits Topo II activity. By binding to the enzyme, it disrupts its catalytic function, preventing it from efficiently managing DNA supercoiling .

- Apoptosis Induction : Mechanistic investigations revealed that this compound induces apoptosis in cancer cells (e.g., HCT-116). It also arrests cell growth at the S and G2/M phases .

- BAX and Bcl-2 Regulation : Compound 16 (a derivative of this compound) significantly increases BAX levels (pro-apoptotic protein) and decreases Bcl-2 levels (anti-apoptotic protein) compared to control cells .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生化学分析

Biochemical Properties

2,8-Dichloroquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound acts as an inhibitor of cytochrome P450 1A2, affecting the enzyme’s ability to metabolize its substrates . Additionally, it has been observed to interact with other proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By altering the activity of key proteins in this pathway, this compound can impact cellular responses to external stimuli and stress. Furthermore, it has been reported to influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of cytochrome P450 1A2, where this compound binds to the active site of the enzyme, preventing it from metabolizing its substrates . Additionally, it can interact with transcription factors, influencing their ability to regulate gene expression. These interactions result in altered cellular functions and responses, highlighting the compound’s potential as a biochemical tool and therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. In vitro and in vivo studies have demonstrated that long-term exposure to this compound can result in sustained inhibition of cytochrome P450 1A2 and other enzymes, leading to altered metabolic profiles and cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects enzyme activity and gene expression . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes involved in detoxification and metabolic processes. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and metabolic activity, highlighting the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its metabolism by cytochrome P450 enzymes, particularly cytochrome P450 1A2 . This interaction leads to the formation of metabolites that can further influence cellular function and metabolic activity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. These effects on metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be highly permeable to cell membranes, allowing it to readily enter cells and interact with intracellular targets . Once inside the cell, this compound can bind to transport proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues and organelles can influence its activity and effectiveness as a biochemical tool.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular function and responses, highlighting the importance of understanding its subcellular distribution in biochemical research.

特性

IUPAC Name |

2,8-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHUDPERPLJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497142 | |

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67092-20-0 | |

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)